2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. CPI-444 was developed as a potential cancer immunotherapy drug due to its ability to block the immunosuppressive effects of adenosine in the tumor microenvironment.
Mécanisme D'action
2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is a selective inhibitor of the adenosine A2A receptor. Adenosine binds to the A2A receptor and activates a signaling pathway that leads to the production of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which can inhibit the immune response by suppressing the activity of T cells and natural killer cells. By blocking the A2A receptor, 2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide can prevent the production of cAMP and the activation of PKA, thereby enhancing the immune response to cancer cells.
Biochemical and Physiological Effects:
2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide has been shown to enhance the anti-tumor immune response in preclinical models of cancer. In a mouse model of melanoma, treatment with 2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide increased the infiltration of T cells into the tumor and improved the efficacy of anti-PD-1 immunotherapy. 2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide has also been shown to enhance the activity of natural killer cells and improve the efficacy of adoptive T cell therapy in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is its selectivity for the adenosine A2A receptor, which reduces the risk of off-target effects. However, 2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide has a short half-life in vivo, which may limit its efficacy in clinical settings. Additionally, the optimal dosing and scheduling of 2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide in combination with other cancer immunotherapies is still being investigated.
Orientations Futures
Future research on 2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide will focus on improving its pharmacokinetic properties and evaluating its efficacy in clinical trials. Additionally, the combination of 2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide with other cancer immunotherapies, such as anti-PD-1 and anti-CTLA-4 antibodies, will be investigated to determine the optimal dosing and scheduling for maximum efficacy. Finally, the role of the adenosine A2A receptor in other diseases, such as autoimmune disorders, will be explored to identify additional therapeutic applications for 2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide.
Méthodes De Synthèse
The synthesis of 2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide involves several steps. First, 2-bromoethylcyclopentane is reacted with 2-(pyrazin-2-yl)-1H-imidazole to form 2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethylcyclopentane. This intermediate is then treated with acetic anhydride to form 2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide. The final product is purified by column chromatography.
Applications De Recherche Scientifique
2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide has been studied as a potential cancer immunotherapy drug. Adenosine is a signaling molecule that is produced in high levels in the tumor microenvironment, where it can suppress the immune response to cancer cells. By blocking the adenosine A2A receptor, 2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide can enhance the immune response to cancer cells and improve the efficacy of cancer immunotherapy.
Propriétés
IUPAC Name |
2-cyclopentyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c22-15(11-13-3-1-2-4-13)19-7-9-21-10-8-20-16(21)14-12-17-5-6-18-14/h5-6,8,10,12-13H,1-4,7,9,11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNOCXOUQIUEMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.